Ethyl 4-[4-methyl-7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[4-methyl-7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of quinazolinone derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[4-methyl-7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the use of the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-methyl-7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, often using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, sulfonates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while reduction can produce more saturated compounds .
Scientific Research Applications
Ethyl 4-[4-methyl-7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential neuroprotective and anti-inflammatory properties.
Medicine: Explored as a candidate for the development of drugs targeting neurodegenerative diseases and inflammatory conditions.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of ethyl 4-[4-methyl-7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . This compound may also interact with proteins such as ATF4 and NF-kB, leading to reduced production of inflammatory mediators like nitric oxide and tumor necrosis factor-α .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
- Ethyl N-Boc-4-methylpiperidine-4-carboxylate .
Uniqueness
Ethyl 4-[4-methyl-7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate is unique due to its specific structural features, which confer distinct pharmacological properties. Its ability to inhibit multiple inflammatory pathways and its potential neuroprotective effects make it a promising candidate for further research and development .
Properties
Molecular Formula |
C23H28N4O3 |
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Molecular Weight |
408.5 g/mol |
IUPAC Name |
ethyl 4-[4-methyl-7-(4-methylphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C23H28N4O3/c1-4-30-23(29)27-11-9-26(10-12-27)22-24-16(3)21-19(25-22)13-18(14-20(21)28)17-7-5-15(2)6-8-17/h5-8,18H,4,9-14H2,1-3H3 |
InChI Key |
JBISMKONVNHPNX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC(=C3C(=N2)CC(CC3=O)C4=CC=C(C=C4)C)C |
Origin of Product |
United States |
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